1-Benzyl-1-butyl-3-phenyl-2-thiourea
CAS No.: 101786-18-9
Cat. No.: VC16043728
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101786-18-9 |
|---|---|
| Molecular Formula | C18H22N2S |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-benzyl-1-butyl-3-phenylthiourea |
| Standard InChI | InChI=1S/C18H22N2S/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |
| Standard InChI Key | VDFUCSQUJYZLAZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features a thiourea backbone () with three distinct substituents:
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A benzyl group () at the N1 position.
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A butyl group () also at N1.
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A phenyl group () at the N3 position.
This arrangement creates steric hindrance around the thiocarbonyl group, potentially influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 101786-18-9 |
| Molecular Formula | |
| Molecular Weight | 298.453 g/mol |
| Linear Formula | |
| MDL Number | MFCD00158840 |
Spectroscopic Characterization
While experimental spectral data for 1-benzyl-1-butyl-3-phenyl-2-thiourea remain unpublished, analogous thiourea derivatives provide insights into expected features:
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FTIR: A strong absorption band near 1250–1350 cm corresponding to the C=S stretch . N-H stretches typically appear between 3200–3400 cm.
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-NMR: Downfield shifts for the thiourea NH protons (δ 9–11 ppm) due to hydrogen bonding with the thiocarbonyl group . Aromatic protons from benzyl and phenyl groups would resonate between δ 6.5–7.5 ppm.
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-NMR: The thiocarbonyl carbon (C=S) appears near δ 180–190 ppm, while aromatic carbons range from δ 120–140 ppm .
Synthetic Methodologies
General Thiourea Synthesis
Thioureas are typically synthesized via two primary routes:
Challenges in Target Compound Synthesis
The steric bulk of the N1-benzyl and N1-butyl groups complicates purification and isolation. In related systems, Dimroth rearrangements have been observed when secondary amines react with isothiocyanates, leading to tautomeric equilibria between thiourea and isothiourea forms . For 1-benzyl-1-butyl-3-phenyl-2-thiourea, such rearrangements could result in byproducts unless reaction conditions (temperature, solvent polarity) are carefully controlled.
Reactivity and Stability
Hydrogen Bonding and Tautomerism
The thiourea moiety participates in intramolecular hydrogen bonding between the N-H and C=S groups, stabilizing specific tautomeric forms. Computational studies on analogous compounds suggest that the thione form () is more stable than the thiol form () by approximately 3–5 kcal/mol . This preference influences reactivity in cycloaddition reactions and metal coordination.
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